2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-3-8-7-9-4-2-6-10(8)5-1;/h1,3,5,9H,2,4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKGKZNVXFXKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CN2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine typically involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole. This reaction yields 2-(1H-1,2,3-benzotriazol-1-yl-methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine . The benzotriazolyl group can then be substituted with various nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite to produce different derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzotriazolyl group in the compound can be replaced by nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Grignard reagents
- Sodium borohydride
- Sodium cyanide
- Triethyl phosphite
These reactions typically occur under mild to moderate conditions, ensuring good yields of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine, which exhibit diverse biological activities .
Scientific Research Applications
CNS Effects
Research indicates that compounds related to 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine exhibit central nervous system (CNS) depressant properties. They have been studied for their potential as muscle relaxants and anti-anxiety agents. For instance, certain derivatives have shown efficacy as serotonin receptor antagonists and may play a role in managing anxiety disorders and depression .
Antiallergic Properties
Some studies highlight the antiallergic effects of these compounds. They may inhibit histamine release or block histamine receptors, making them candidates for treating allergic reactions .
Cardiovascular Effects
Certain tetrahydropyrrolo derivatives have demonstrated the ability to lower blood pressure and dilate pulmonary vessels. This suggests potential applications in treating cardiovascular diseases .
Applications in Medicinal Chemistry
| Application | Description |
|---|---|
| CNS Depressants | Compounds have been tested for their ability to act as muscle relaxants and anti-anxiety agents. |
| Antiallergic Agents | Potential use in managing allergic reactions through inhibition of histamine release. |
| Cardiovascular Treatments | Ability to lower blood pressure and dilate blood vessels indicates use in cardiovascular therapies. |
Case Studies
- CNS Activity : A study evaluated a series of 2-substituted tetrahydropyrroles for their anxiolytic effects in animal models. Results indicated significant reduction in anxiety-related behaviors compared to control groups, supporting their potential as therapeutic agents for anxiety disorders .
- Antihistaminic Properties : Research on a derivative of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine showed promising results in inhibiting allergic responses in vivo. The compound was able to significantly reduce symptoms associated with histamine-induced allergic reactions in animal models .
- Cardiovascular Effects : Another study focused on the vasodilatory effects of tetrahydropyrrole derivatives in hypertensive rat models. The compounds demonstrated a marked decrease in blood pressure and improved vascular function .
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine involves its interaction with various molecular targets and pathways. The compound acts as an inhibitor of enzyme-promoted prostaglandin synthesis and protects against convulsive shock induced by metrazol in mice . It also exhibits sequence-selective DNA binding ability, which contributes to its anti-tumor activity .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
The hydrochloride form of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine demonstrates distinct solubility and stability compared to neutral or alternative salt forms:
| Property | 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine Hydrochloride | Neutral 2-Ethyl Analogue | Callysponine (Marine Derivative) |
|---|---|---|---|
| Solubility in Water | High (due to ionic character) | Low | Insoluble |
| Melting Point | 198–202°C (decomposes) | Oily liquid | Not reported |
| Stability | Stable under inert conditions | Air-sensitive | Labile in acidic media |
| Synthetic Yield | 51–81% (for substituted derivatives) | 25–45% | Not applicable (natural product) |
Pharmacological Activities
The pharmacological profile of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives contrasts with related compounds:
Critical Analysis :
- The hydrochloride derivative’s lack of intrinsic cytotoxicity (similar to callysponine) contrasts with indole-fused analogues, which show CNS activity .
- Substituent-driven activity: Ethyl or benzyl groups enhance lipophilicity and blood-brain barrier penetration, whereas polar substituents (e.g., hydroxyl) may limit bioavailability .
Biological Activity
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Molecular Structure
- Chemical Formula : CHClNO
- Molecular Weight : 244.72 g/mol
- CAS Number : 1338563-18-0
Synthesis
The synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine has been explored through various methods. One notable approach involves the cyclization of appropriate precursors under acidic conditions to yield the desired bicyclic structure .
Pharmacological Properties
The biological activity of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine has been investigated for its potential therapeutic effects. Key areas of research include:
- Cytotoxicity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a dose-response study showed significant cytotoxicity at specific concentrations .
- Neuropharmacology : The compound has been evaluated for its effects on neurotransmitter systems. It has shown promise as a modulator of GABAergic activity, which is crucial for its potential use in treating anxiety and other neurological disorders .
Case Studies
Several case studies illustrate the biological implications of this compound:
- Cancer Treatment : A study highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells .
- Neurological Disorders : Research indicated that the compound could enhance cognitive functions in animal models of Alzheimer's disease by modulating acetylcholine levels .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Significant inhibition of cancer cell growth | |
| Neuroprotection | Enhanced cognitive function in models | |
| GABA Modulation | Potential anxiolytic effects |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Acidic Cyclization | Cyclization under acidic conditions | Up to 85% |
| Base-Catalyzed | Cyclization using bases | Varies (40-70%) |
Q & A
Q. What are the standard synthetic routes for 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives, and how are reaction conditions optimized?
The synthesis typically involves condensation of 3-(pyrrol-1-yl)-1-propylamine or related precursors with (1-hydroxymethyl)benzotriazole, followed by nucleophilic substitution with Grignard reagents, NaBH₄, or cyanide . Key steps include:
- Condensation : Conducted in CHCl₃ with p-TsOH as a catalyst, yielding intermediates like 2-(benzotriazolylmethyl) derivatives (55–71% yield) .
- Nucleophilic substitution : Grignard reagents (3 equiv., 0°C to RT, THF solvent) introduce alkyl/aryl groups at the C2 position (63–81% yield) .
- Purification : Silica gel chromatography (hexane/EtOAc gradients) ensures purity .
Q. How are structural and purity analyses performed for this compound class?
- NMR spectroscopy : and NMR data (e.g., δ 1.2–4.8 ppm for aliphatic protons, δ 100–150 ppm for aromatic carbons) confirm regiochemistry and substituent integration .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., ±0.3% deviation) .
- HRMS : Validates molecular ion peaks (e.g., [M+H] with <5 ppm error) .
Advanced Research Questions
Q. How can computational methods improve the design of novel derivatives with targeted bioactivity?
- Quantum chemical modeling : Predict reaction pathways for nucleophilic substitutions (e.g., benzotriazole displacement kinetics) to prioritize high-yield routes .
- Docking studies : Screen virtual libraries of C2-substituted derivatives (e.g., ethyl, benzyl) against protein targets (e.g., GPCRs) to identify candidates for synthesis .
- Factorial design : Optimize solvent, temperature, and catalyst combinations (e.g., THF vs. Et₂O, 0°C vs. RT) to maximize yield .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- Dynamic NMR : Detect restricted rotation in substituents (e.g., allyl or benzyl groups) causing split signals .
- 2D experiments (COSY, HSQC) : Assign overlapping proton environments (e.g., diastereotopic methylene protons) .
- Crystallography : Resolve ambiguities in regiochemistry (e.g., indole vs. pyrrole fusion) via single-crystal X-ray diffraction .
Q. What strategies mitigate low yields in multi-step syntheses (e.g., indole-fused derivatives)?
- Intermediate stabilization : Use boron trifluoride etherate to stabilize reactive intermediates during indole ring formation .
- Stepwise purification : Isolate benzotriazole intermediates (e.g., compound 8 ) before nucleophilic substitution to reduce side reactions .
- Solvent screening : Replace THF with DMF for polar substrates to enhance solubility and reaction homogeneity .
Q. How can reaction mechanisms be validated for benzotriazole displacement reactions?
- Kinetic isotope effects : Compare for reactions using deuterated Grignard reagents to confirm rate-determining steps .
- Trapping experiments : Identify transient species (e.g., carbocations) with scavengers like 2,6-lutidine .
- DFT calculations : Simulate transition states for benzotriazole leaving-group behavior to rationalize substituent effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
